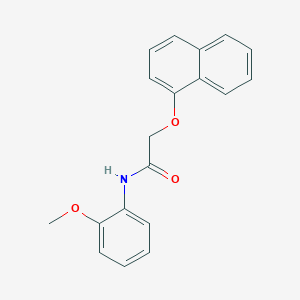
N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a naphthalenyloxy group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide typically involves the reaction of 2-naphthol with 2-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the synthesis process. The use of automated systems for purification and isolation further enhances the scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methoxyphenyl)-2-naphthalen-1-ylacetamide: Similar structure but lacks the oxy group.
N-(2-methoxyphenyl)-2-naphthalen-1-ylpropionamide: Similar structure with a propionamide moiety instead of acetamide.
N-(2-methoxyphenyl)-2-naphthalen-1-yloxypropionamide: Similar structure with a propionamide moiety and an oxy group.
Uniqueness
N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and naphthalenyloxy groups enhances its potential for diverse applications in various fields .
Propriétés
Numéro CAS |
791830-14-3 |
|---|---|
Formule moléculaire |
C19H17NO3 |
Poids moléculaire |
307.3g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C19H17NO3/c1-22-18-11-5-4-10-16(18)20-19(21)13-23-17-12-6-8-14-7-2-3-9-15(14)17/h2-12H,13H2,1H3,(H,20,21) |
Clé InChI |
CRXXJPGXQDOWCB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
COC1=CC=CC=C1NC(=O)COC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















